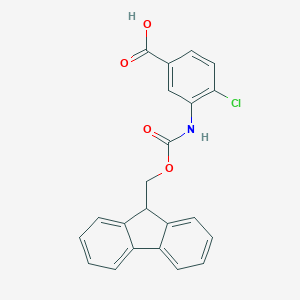

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

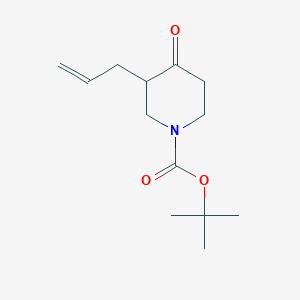

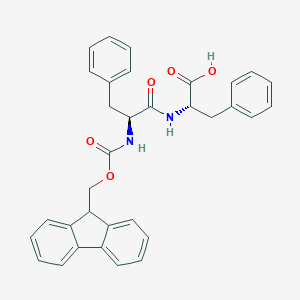

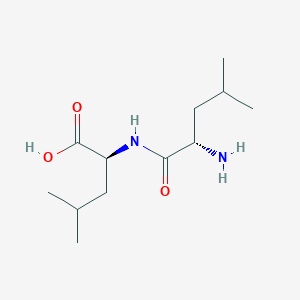

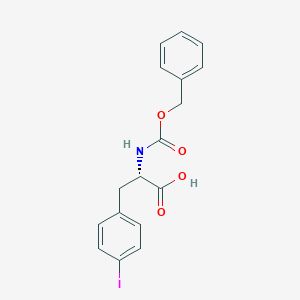

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid” is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of this compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid . The Fmoc group serves as a protective group for the amino acid during peptide synthesis .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 438.5 g/mol.Aplicaciones Científicas De Investigación

Agrochemical Research

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID: is an important organic intermediate in the agrochemical field . It can be utilized in the synthesis of various agrochemicals, including herbicides and pesticides. Its role in developing new compounds with potential bioactivity against agricultural pests is significant.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a building block for the synthesis of a wide range of drugs . Its ability to introduce the FMOC-protected amino group into molecules is crucial for creating peptides and other bioactive compounds.

Dyestuff Synthesis

The compound’s utility extends to the dyestuff industry, where it is used as an intermediate in the synthesis of complex dyes . Its chlorobenzene moiety can be a key component in the molecular structure of dyes, affecting their color properties and stability.

Peptide Synthesis

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID: is instrumental in peptide synthesis, where the FMOC group protects the amino acid during the peptide chain assembly . This protection is essential to prevent unwanted side reactions and to ensure the correct sequence is formed.

Material Science

The compound’s structural features, such as the fluorenylmethyloxycarbonyl (FMOC) group, contribute to the development of novel materials. Its inherent hydrophobicity and aromaticity can promote the self-assembly of building blocks, leading to the creation of new polymeric materials .

Safety and Hazards

This compound is classified as a warning under the GHS07 classification. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mecanismo De Acción

Target of Action

It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks .

Mode of Action

The compound interacts with its targets through the inherent hydrophobicity and aromaticity of the Fmoc moiety . This interaction promotes the association of building blocks, leading to self-assembly . The Fmoc group is rapidly removed by base

Biochemical Pathways

It’s known that the synthesis of an fmoc-amino acid produces predictable amino-acid related impurities , which can negatively affect the outcome of peptide synthesis .

Pharmacokinetics

It’s known that the fmoc group is rapidly removed by base . This suggests that the compound might be rapidly metabolized and excreted.

Result of Action

It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks . This suggests that the compound might have potential applications in the fabrication of functional materials .

Action Environment

It’s known that the fmoc group is rapidly removed by base This suggests that the compound’s action might be influenced by the pH of the environment .

Propiedades

IUPAC Name |

4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPQSYSWHUYDEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid | |

CAS RN |

332121-92-3 |

Source

|

| Record name | 4-Chloro-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332121-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)